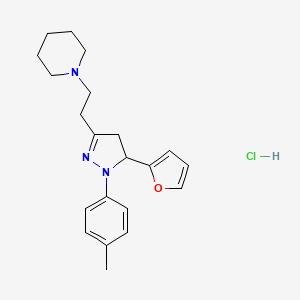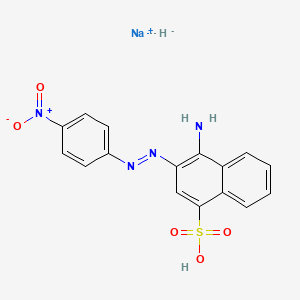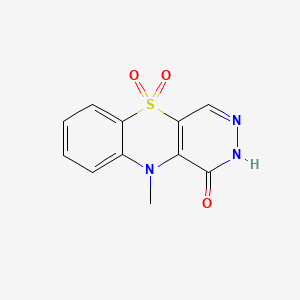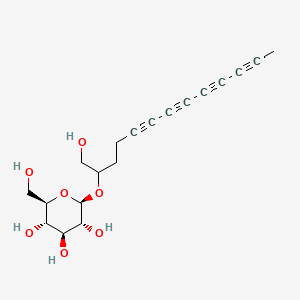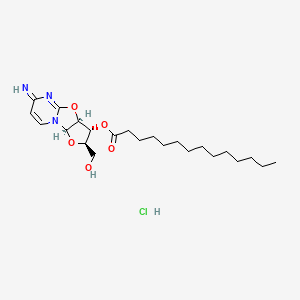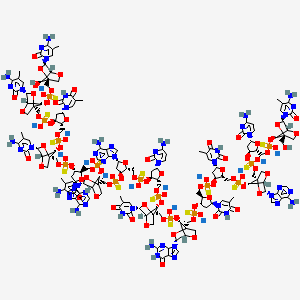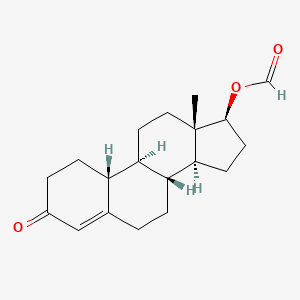
Nandrolone formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nandrolone formate, also known as nandrolone carboxylate or nandrolone methanoate, is a synthetic anabolic-androgenic steroid (AAS) and a derivative of 19-nortestosterone (nandrolone). It is an androgen ester, specifically the C17β formate ester of nandrolone. This compound was never marketed but has been studied for its potential anabolic and androgenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nandrolone formate typically involves the esterification of nandrolone with formic acid or its derivatives. The reaction is usually carried out under acidic conditions, using catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Nandrolone formate undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the formate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts or under basic conditions.
Major Products:
Oxidation: Formation of nandrolone ketone or carboxylic acid derivatives.
Reduction: Formation of dihydro nandrolone derivatives.
Substitution: Formation of nandrolone derivatives with different functional groups replacing the formate ester.
Scientific Research Applications
Chemistry: Used as a model compound to study esterification and steroid chemistry.
Biology: Investigated for its effects on muscle growth and protein synthesis.
Medicine: Explored for its potential use in treating conditions like anemia, osteoporosis, and muscle wasting (cachexia).
Mechanism of Action
Nandrolone formate exerts its effects by binding to androgen receptors in target tissues. Once bound, the drug-receptor complex enters the nucleus and binds to specific nucleotide sequences of the chromosomal DNA, known as hormone response elements (HREs). This binding influences the transcriptional activity of certain genes, leading to the anabolic and androgenic effects observed with this compound. The primary molecular targets include androgen receptors in muscle and bone tissues .
Comparison with Similar Compounds
Nandrolone formate is part of a family of nandrolone esters, which include:
Nandrolone Decanoate: Known for its long duration of action and strong anabolic effects.
Nandrolone Phenylpropionate: Has a shorter duration of action compared to nandrolone decanoate but similar anabolic properties.
Nandrolone Cypionate: Another long-acting ester with similar applications in medicine and sports.
Uniqueness: this compound is unique due to its specific esterification with formic acid, which may influence its pharmacokinetic properties and duration of action compared to other nandrolone esters .
Properties
CAS No. |
38937-24-5 |
|---|---|
Molecular Formula |
C19H26O3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] formate |
InChI |
InChI=1S/C19H26O3/c1-19-9-8-15-14-5-3-13(21)10-12(14)2-4-16(15)17(19)6-7-18(19)22-11-20/h10-11,14-18H,2-9H2,1H3/t14-,15+,16+,17-,18-,19-/m0/s1 |
InChI Key |
VTJPCIHYJUPQQW-ZOFHRBRSSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC=O)CCC4=CC(=O)CC[C@H]34 |
Canonical SMILES |
CC12CCC3C(C1CCC2OC=O)CCC4=CC(=O)CCC34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


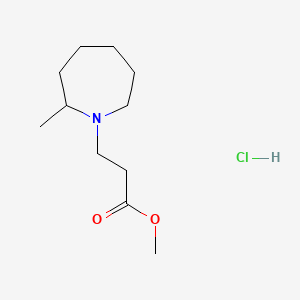


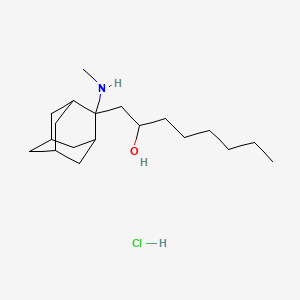
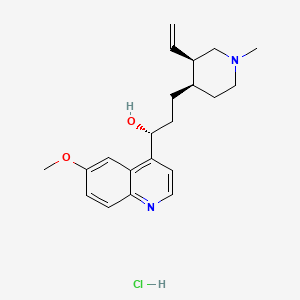
![(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid;hydrochloride](/img/structure/B12773499.png)
